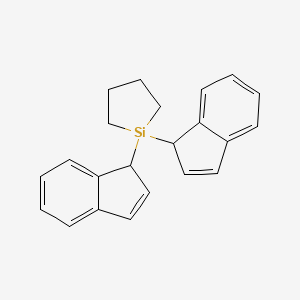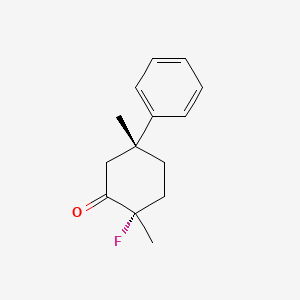
Cyclohexanone, 2-fluoro-2,5-dimethyl-5-phenyl-, (2S,5R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexanone, 2-fluoro-2,5-dimethyl-5-phenyl-, (2S,5R)- is a complex organic compound with a unique structure It contains a cyclohexanone ring substituted with fluorine, methyl, and phenyl groups The stereochemistry of this compound is specified by the (2S,5R) configuration, indicating the spatial arrangement of its substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 2-fluoro-2,5-dimethyl-5-phenyl-, (2S,5R)- can be achieved through several synthetic routes. One common method involves the fluorination of a pre-synthesized cyclohexanone derivative. The reaction typically requires a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to ensure regioselectivity and stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reagents and maintain the necessary reaction conditions. The process must be optimized for yield and purity, often involving multiple purification steps such as distillation or chromatography.
化学反応の分析
Types of Reactions
Cyclohexanone, 2-fluoro-2,5-dimethyl-5-phenyl-, (2S,5R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Cyclohexanone, 2-fluoro-2,5-dimethyl-5-phenyl-, (2S,5R)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the development of new materials or as a specialty chemical in various industrial processes.
作用機序
The mechanism of action of Cyclohexanone, 2-fluoro-2,5-dimethyl-5-phenyl-, (2S,5R)- involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can influence the compound’s reactivity and binding affinity, while the stereochemistry plays a crucial role in its biological activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and subsequent cellular responses.
類似化合物との比較
Similar Compounds
Cyclohexanone, 2,5-dimethyl-: Lacks the fluorine and phenyl groups, resulting in different chemical and biological properties.
Cyclohexanone, 2-fluoro-: Contains the fluorine atom but lacks the additional methyl and phenyl groups.
Cyclohexanone, 2,5-dimethyl-5-phenyl-: Similar structure but without the fluorine atom.
Uniqueness
Cyclohexanone, 2-fluoro-2,5-dimethyl-5-phenyl-, (2S,5R)- is unique due to its specific combination of substituents and stereochemistry. The presence of the fluorine atom and the (2S,5R) configuration contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
特性
CAS番号 |
359702-57-1 |
|---|---|
分子式 |
C14H17FO |
分子量 |
220.28 g/mol |
IUPAC名 |
(2S,5R)-2-fluoro-2,5-dimethyl-5-phenylcyclohexan-1-one |
InChI |
InChI=1S/C14H17FO/c1-13(11-6-4-3-5-7-11)8-9-14(2,15)12(16)10-13/h3-7H,8-10H2,1-2H3/t13-,14+/m1/s1 |
InChIキー |
QJKYEYVJDMGLEK-KGLIPLIRSA-N |
異性体SMILES |
C[C@]1(CC[C@](C(=O)C1)(C)F)C2=CC=CC=C2 |
正規SMILES |
CC1(CCC(C(=O)C1)(C)F)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



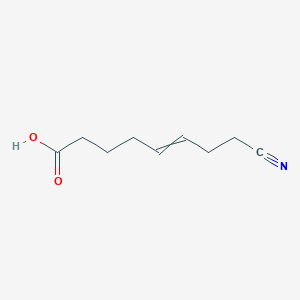
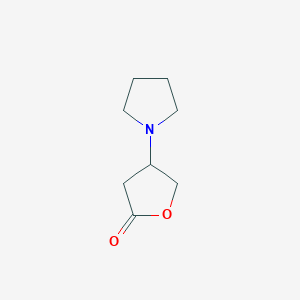
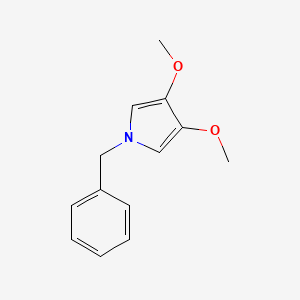
![2,6-Diazaspiro[3.4]octane-2-carboxylic acid,8-(ethoxyimino)-,1,1-dimethylethyl ester](/img/structure/B14260134.png)
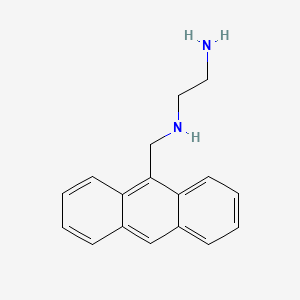

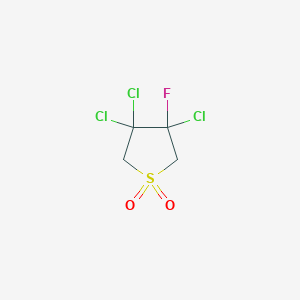
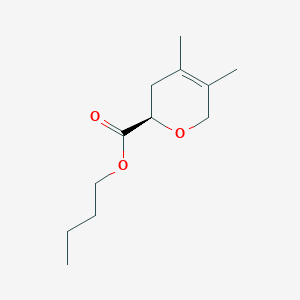
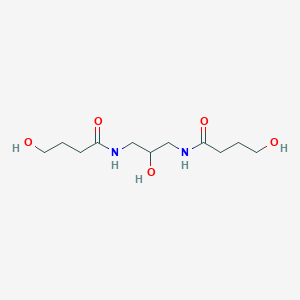
![Chloro(dimethyl)[4-(propan-2-yl)phenyl]stannane](/img/structure/B14260183.png)
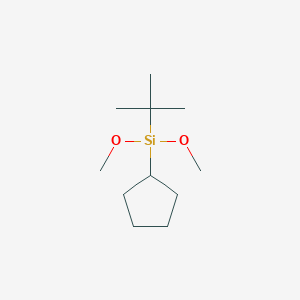
![(2R,3R)-2,3-bis[(2-methoxybenzoyl)oxy]butanedioic acid](/img/structure/B14260213.png)
